molecular formula C9H11F2NO B13044059 1-Amino-1-(2,3-difluorophenyl)propan-2-OL

1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Cat. No.: B13044059
M. Wt: 187.19 g/mol
InChI Key: QGQMHGKLKBAITH-UHFFFAOYSA-N
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Description

1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a fluorinated amino alcohol characterized by a 2,3-difluorophenyl group attached to a propan-2-ol backbone with an amino substituent. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for bioactive molecules .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-amino-1-(2,3-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3

InChI Key

QGQMHGKLKBAITH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C(=CC=C1)F)F)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1-(2,3-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and nitromethane.

    Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 2,3-difluorobenzaldehyde and nitromethane to form a nitro alcohol intermediate.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, completing the synthesis of this compound.

Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from -10°C to 100°C . Major products formed from these reactions include substituted amines, carbonyl compounds, and imines .

Comparison with Similar Compounds

Research Findings and Implications

Fluorine-Driven Bioactivity: Difluorination increases electronegativity and metabolic stability compared to mono-fluorinated or non-fluorinated analogs, making the target compound a candidate for CNS-active pharmaceuticals .

Stereochemical Specificity : The (1R,2R)-configured analog () demonstrates that stereochemistry critically influences receptor binding, suggesting enantiomeric resolution of the target compound could optimize efficacy .

Synthetic Scalability: Lithiation methods () are scalable for gram-scale production, but introducing the amino group may require optimization to avoid side reactions .

Biological Activity

1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral amino alcohol with significant potential in medicinal chemistry. The presence of a difluorophenyl group enhances its biological activity, making it a subject of interest in various therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.

  • Molecular Formula : C₉H₁₃F₂N₁O
  • Molar Mass : Approximately 187.19 g/mol
  • Density : 1.252 g/cm³
  • Boiling Point : ~287.6 °C
  • pKa : ~12.27

The compound exists in two stereoisomeric forms, (1S,2R) and (1R,2S), which can exhibit different biological activities due to their stereochemistry.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:

  • Molecular Targets : The compound has been shown to interact with enzymes involved in metabolic pathways and receptors that modulate signal transduction.
  • Biochemical Pathways : It modulates several biochemical pathways, potentially affecting processes such as neurotransmitter reuptake and inflammatory responses.

Biological Activities

Research indicates that this compound exhibits various pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may demonstrate anti-inflammatory activities through the modulation of inflammatory mediators.
  • Neuropharmacological Effects : Its interaction with monoamine transporters indicates potential use in treating mood disorders or neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
NeuropharmacologicalModulation of neurotransmitter levels

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antibacterial agent.
  • Neuropharmacological Research :
    Another study focused on the compound's effects on serotonin and norepinephrine transporters. The findings revealed that the (1S,2R) isomer showed enhanced binding affinity compared to the (1R,2S) form, indicating stereoselectivity in its mechanism of action relevant to mood regulation .

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